molecular formula C9H9BrN4 B13188144 1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine

1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine

Cat. No.: B13188144
M. Wt: 253.10 g/mol
InChI Key: RBOIVFQGINSSFX-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a benzyl group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with 5-bromo-1H-1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent can yield the desired compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-bromo-1H-1,2,4-triazol-3-amine is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields .

Properties

IUPAC Name

1-benzyl-5-bromo-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c10-8-12-9(11)13-14(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOIVFQGINSSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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